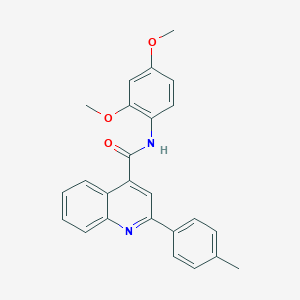
ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with the molecular formula C23H20N2O5S. This compound is known for its unique structure, which includes a thiophene ring, a xanthene moiety, and various functional groups that contribute to its diverse chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction could produce reduced xanthene analogs .
Aplicaciones Científicas De Investigación
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Ethyl 4-(aminocarbonyl)-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
- Ethyl 3-(aminocarbonyl)-4-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
Uniqueness
What sets ETHYL 5-CARBAMOYL-4-METHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE apart is its specific arrangement of functional groups and the presence of both the thiophene and xanthene moieties.
Propiedades
Fórmula molecular |
C23H20N2O5S |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
ethyl 5-carbamoyl-4-methyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H20N2O5S/c1-3-29-23(28)17-12(2)19(20(24)26)31-22(17)25-21(27)18-13-8-4-6-10-15(13)30-16-11-7-5-9-14(16)18/h4-11,18H,3H2,1-2H3,(H2,24,26)(H,25,27) |
Clave InChI |
KMOQILYLFZKRMB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332244.png)
![5-(4-bromophenyl)-N-(4-chloro-2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332248.png)
![2-[1-(2-ethoxyanilino)ethylidene]indene-1,3-dione](/img/structure/B332250.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(2-hydroxy-5-nitroanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B332252.png)
![N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B332253.png)

![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332255.png)
![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332257.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B332258.png)
![5-(4-bromophenyl)-3-chloro-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332259.png)
![3-(2,4-dichlorophenyl)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B332260.png)
![2-[(3,4-dimethylanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B332264.png)

